molecular formula C20H26N4O2 B12006290 1-N',2-N'-bis(1-phenylpropan-2-yl)ethanedihydrazide CAS No. 99998-68-2

1-N',2-N'-bis(1-phenylpropan-2-yl)ethanedihydrazide

Katalognummer: B12006290
CAS-Nummer: 99998-68-2
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: SCVRDZXGXDYFOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-N’,2-N’-bis(1-phenylpropan-2-yl)ethanedihydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of two phenylpropan-2-yl groups attached to an ethanedihydrazide backbone. Its molecular formula is C20H28N4O2, and it has a molecular weight of approximately 356.47 g/mol .

Vorbereitungsmethoden

The synthesis of 1-N’,2-N’-bis(1-phenylpropan-2-yl)ethanedihydrazide typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-N’,2-N’-bis(1-phenylpropan-2-yl)ethanedihydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-N’,2-N’-bis(1-phenylpropan-2-yl)ethanedihydrazide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-N’,2-N’-bis(1-phenylpropan-2-yl)ethanedihydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .

Vergleich Mit ähnlichen Verbindungen

1-N’,2-N’-bis(1-phenylpropan-2-yl)ethanedihydrazide can be compared with other similar compounds, such as:

The uniqueness of 1-N’,2-N’-bis(1-phenylpropan-2-yl)ethanedihydrazide lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

99998-68-2

Molekularformel

C20H26N4O2

Molekulargewicht

354.4 g/mol

IUPAC-Name

1-N',2-N'-bis(1-phenylpropan-2-yl)ethanedihydrazide

InChI

InChI=1S/C20H26N4O2/c1-15(13-17-9-5-3-6-10-17)21-23-19(25)20(26)24-22-16(2)14-18-11-7-4-8-12-18/h3-12,15-16,21-22H,13-14H2,1-2H3,(H,23,25)(H,24,26)

InChI-Schlüssel

SCVRDZXGXDYFOR-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1=CC=CC=C1)NNC(=O)C(=O)NNC(C)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.